(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of 4-bromo-3,5-dimethyl-1H-pyrazole: This can be achieved by the bromination of 3,5-dimethyl-1H-pyrazole using bromine in the presence of a suitable solvent.
Alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole: The resulting 4-bromo-3,5-dimethyl-1H-pyrazole is then alkylated with benzyl chloride to form 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene.
Condensation with 3-(1-ethyl-1H-pyrazol-4-yl)-2-propenoic acid: The final step involves the condensation of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene with 3-(1-ethyl-1H-pyrazol-4-yl)-2-propenoic acid under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Agrochemistry: It is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and cancer pathways.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors in the body.
Affect Cellular Pathways: It can influence various cellular pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
3-(1-Ethyl-1H-pyrazol-4-yl)-2-propenoic acid: Another precursor used in the synthesis.
N-Substituted pyrazole derivatives: Compounds with similar structures and biological activities.
Uniqueness
(E)-N-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both bromo and ethyl groups on the pyrazole rings
Properties
Molecular Formula |
C20H22BrN5O |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(E)-N-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H22BrN5O/c1-4-25-12-17(11-22-25)7-10-19(27)23-18-8-5-16(6-9-18)13-26-15(3)20(21)14(2)24-26/h5-12H,4,13H2,1-3H3,(H,23,27)/b10-7+ |
InChI Key |
ITAMYRNWMSSXMU-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.